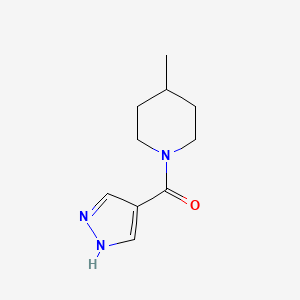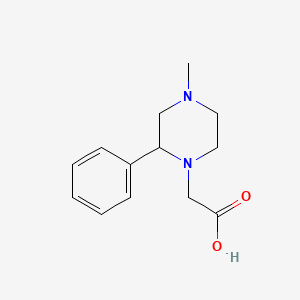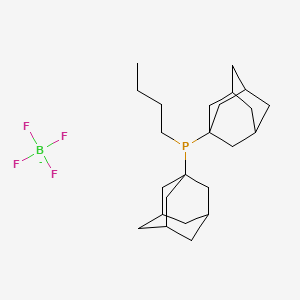
(R)-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-YL)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-YL)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a thiazole ring, and a chlorophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-YL)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4-chlorobenzaldehyde with thiourea under acidic conditions to form 4-(4-chlorophenyl)thiazole.
Piperidine Ring Formation: The thiazole derivative is then reacted with ®-tert-butyl piperidine-1-carboxylate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, ®-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-YL)piperidine-1-carboxylate is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- ®-Tert-butyl 2-(4-(4-fluorophenyl)thiazol-2-YL)piperidine-1-carboxylate
- ®-Tert-butyl 2-(4-(4-bromophenyl)thiazol-2-YL)piperidine-1-carboxylate
- ®-Tert-butyl 2-(4-(4-methylphenyl)thiazol-2-YL)piperidine-1-carboxylate
Uniqueness
®-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-YL)piperidine-1-carboxylate is unique due to the presence of the chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new drugs or materials with specific desired properties.
Properties
CAS No. |
1089729-73-6 |
|---|---|
Molecular Formula |
C19H23ClN2O2S |
Molecular Weight |
378.9 g/mol |
IUPAC Name |
tert-butyl (2R)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H23ClN2O2S/c1-19(2,3)24-18(23)22-11-5-4-6-16(22)17-21-15(12-25-17)13-7-9-14(20)10-8-13/h7-10,12,16H,4-6,11H2,1-3H3/t16-/m1/s1 |
InChI Key |
CHKDWBPXNXGYDV-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11814625.png)








![3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11814697.png)

